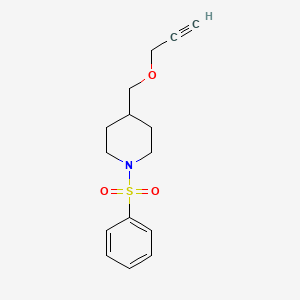
1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the phenylsulfonyl and prop-2-yn-1-yloxy)methyl groups attached at the 1 and 4 positions, respectively. The presence of the triple bond in the prop-2-yn-1-yloxy)methyl group could introduce some interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the alkyne in the prop-2-yn-1-yloxy)methyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Pharmacological Properties and Receptor Agonism
- Benzamide derivatives with polar substituents, including phenylsulfonyl groups, have been synthesized and show promise as prokinetic agents due to their selective agonism of the 5-HT4 receptor. These compounds, including phenylsulfonyl derivatives, demonstrate potential in accelerating gastric emptying and increasing defecation frequency, indicating their applicability in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Synthesis and Chemical Reactions
- The compound has been used as an intermediate in nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating its utility in organic synthesis. This process involves transformations such as alkylation, sulfonation, and cyclization, showcasing the compound's versatility in chemical reactions (Arnold, Overman, Sharp, & Witschel, 2003).
Treatment of CNS Disorders
- N-Alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which include compounds similar to 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine, have been identified as potent antagonists at the 5-HT7 receptor. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting their potential in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
- Piperidine derivatives, including those with a benzhydryl-sulfonyl group, have been synthesized and evaluated for antimicrobial activity. This research indicates their potential in combating bacterial and fungal pathogens affecting tomato plants, suggesting broader applications in agricultural and pharmaceutical fields (Vinaya et al., 2009).
Enzyme Inhibition
- Newly synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests their potential as therapeutic agents for conditions like Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWHZYNUZHBHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
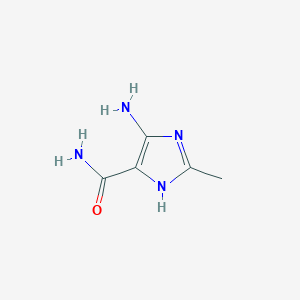
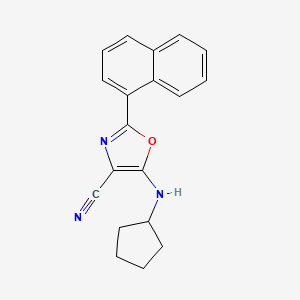
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)
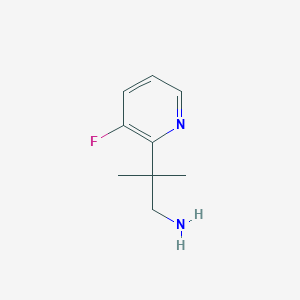
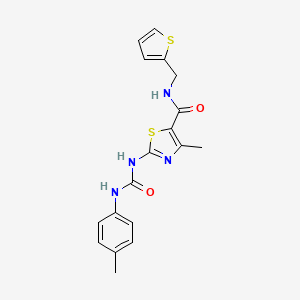
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)
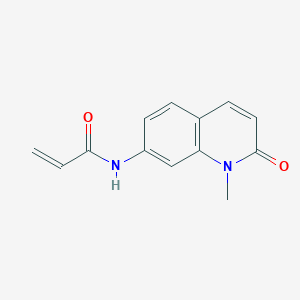
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)

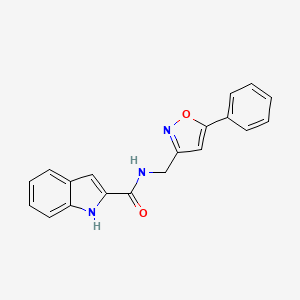
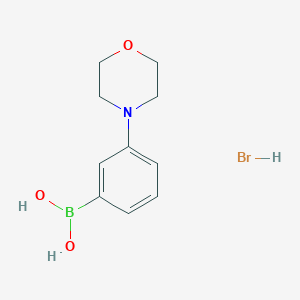
![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)
